3-Methoxy-5-methylbenzonitrile

概述

描述

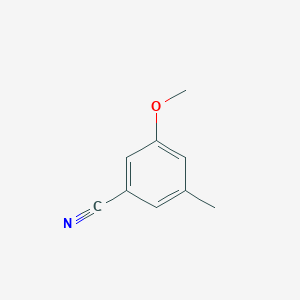

3-Methoxy-5-methylbenzonitrile is an organic compound with the molecular formula C₉H₉NO. It is a derivative of benzonitrile, featuring a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

准备方法

Synthetic Routes and Reaction Conditions

3-Methoxy-5-methylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-3-methoxy-5-methylbenzene with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in N,N-dimethylformamide at 90°C under an inert atmosphere for 7 hours. The product is then purified using silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions similar to the laboratory methods mentioned above. Industrial processes would focus on optimizing yield, purity, and cost-effectiveness.

化学反应分析

Types of Reactions

3-Methoxy-5-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The methoxy and methyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction can lead to the formation of amines.

科学研究应用

Applications in Organic Synthesis

3-Methoxy-5-methylbenzonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a precursor for:

- Pharmaceuticals : The compound is involved in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders.

- Agrochemicals : It is used to produce herbicides and pesticides, contributing to agricultural productivity.

Table 1: Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediate for CNS-targeting drugs |

| Agrochemicals | Synthesis of herbicides and pesticides |

| Organic Synthesis | Precursor for various organic compounds |

Case Study 1: Synthesis of CNS Drugs

In a study published by the National Institutes of Health, researchers demonstrated the effective use of this compound as an intermediate in synthesizing compounds with potential therapeutic effects on neurological disorders. The study highlighted the compound's ability to facilitate the formation of complex molecular structures necessary for drug efficacy .

Case Study 2: Development of Agrochemicals

Another research initiative focused on the application of this compound in creating novel agrochemicals. The compound was shown to enhance the efficacy of certain herbicides when used as a key intermediate, leading to improved crop yield and pest management strategies .

作用机制

The mechanism of action of 3-Methoxy-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are limited, but it is known to participate in reactions that modify its functional groups, thereby altering its biological activity .

相似化合物的比较

Similar Compounds

3-Methoxybenzonitrile: Similar structure but lacks the methyl group.

4-Methoxybenzonitrile: The methoxy group is positioned differently on the benzene ring.

3-Methylbenzonitrile: Contains a methyl group but lacks the methoxy group.

Uniqueness

3-Methoxy-5-methylbenzonitrile is unique due to the presence of both methoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This combination of functional groups enhances its versatility in various chemical reactions and applications .

生物活性

3-Methoxy-5-methylbenzonitrile, with the chemical formula C₉H₉NO and CAS number 473923-98-7, is a compound that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound is synthesized through several routes, typically involving the reaction of substituted bromobenzenes with zinc cyanide. The reaction conditions often include the use of palladium catalysts in organic solvents like DMF (N,N-dimethylformamide) at elevated temperatures . Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of methoxy and methyl groups enhances its reactivity and binding affinity to biomolecules, potentially influencing several biochemical pathways .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies involving derivatives of benzonitriles have shown promising results against various bacterial strains, including Mycobacterium abscessus, where specific compounds were developed to inhibit bacterial growth effectively .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary data suggest that certain concentrations can induce apoptosis in cancerous cells, making it a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study screened a library of compounds against Mycobacterium abscessus, identifying several hits that showed significant binding affinity at the target sites. Although this compound was not directly tested, related compounds demonstrated effective inhibition of bacterial growth in vitro and in human macrophage models .

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that related benzonitriles can inhibit cell proliferation in various cancer cell lines. For example, a compound with structural similarities was found to significantly reduce viability in HeLa cells at micromolar concentrations .

- Pharmacokinetic Properties : The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics, which are critical for their potential therapeutic applications. Studies have shown that these compounds can penetrate biological membranes effectively, suggesting good bioavailability .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-Methoxy-5-methylbenzonitrile?

- Methodological Answer : The synthesis typically involves nitrile introduction via nucleophilic substitution or cyanation of substituted benzaldehyde precursors. For example, starting with 5-methyl-3-methoxybenzaldehyde (or derivatives), cyanation can be achieved using KCN or TMSCN in the presence of a Lewis acid catalyst . Alternatively, methoxy and methyl groups can be introduced sequentially via alkylation or Friedel-Crafts reactions on a benzonitrile backbone. Reaction optimization should consider solvent polarity (e.g., DMF or THF) and temperature control to minimize side products .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in tightly sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and oxidizing agents. Handling should involve nitrile-rated gloves (e.g., neoprene) and fume hoods to mitigate inhalation risks. Stability tests via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) are recommended to monitor degradation .

Q. What analytical methods are recommended for confirming the purity of this compound?

- Methodological Answer : Use a combination of techniques:

- HPLC : C18 reverse-phase column, UV detection at 254 nm, with ≥95% purity threshold .

- NMR : Compare - and -NMR spectra with reference data (e.g., NIST Standard Reference Data ).

- FT-IR : Confirm nitrile (C≡N) stretch at ~2220 cm and methoxy C–O at ~1250 cm .

| Parameter | Value | Source |

|---|---|---|

| CAS RN | 219.47 (unconfirmed)* | |

| Molecular Formula | CHNO | |

| Purity Threshold | ≥95% |

*Note: CAS RN discrepancies exist; cross-validate with spectral data .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Functionalization : Prioritize methoxy group introduction before nitrile formation to avoid steric hindrance .

- Catalytic Systems : Use Pd-catalyzed cyanation for regioselectivity, as demonstrated in analogous aryl halide systems .

- In-Situ Monitoring : Employ TLC (silica gel, hexane/ethyl acetate) or inline FT-IR to track intermediate formation and minimize over-reaction .

Q. How can contradictions in reported NMR chemical shifts for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. To resolve:

- Reference Standards : Compare with high-purity commercial or NIST-validated samples .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict -NMR shifts and cross-validate experimental data .

- Decoupling Experiments : Perform - HSQC to confirm carbon-proton correlations, especially for overlapping methoxy/methyl signals .

Q. What role does this compound play in the synthesis of bioactive compounds?

- Methodological Answer : The nitrile group serves as a precursor for:

- Tetrazole Formation : React with NaN under acidic conditions to generate tetrazole derivatives, common in drug discovery for metabolic stability .

- Amidine Synthesis : Catalytic hydrogenation (e.g., Ra-Ni) converts the nitrile to amidine groups, useful in kinase inhibitor scaffolds .

- Cross-Coupling : Participate in Suzuki-Miyaura reactions (e.g., with boronic acids) to build biaryl structures for antimicrobial agents .

属性

IUPAC Name |

3-methoxy-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFCGYDEYLLNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620628 | |

| Record name | 3-Methoxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473923-98-7 | |

| Record name | 3-Methoxy-5-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473923-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。